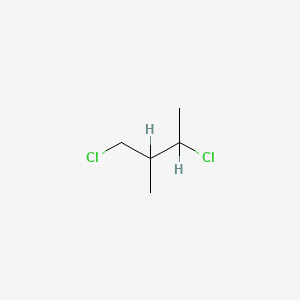
1,3-Dichloro-2-methylbutane
Descripción general
Descripción
1,3-Dichloro-2-methylbutane is a chemical compound with the molecular formula C5H10Cl2 . It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-2-methylbutane consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms . The chlorine atoms are located on the first and third carbon atoms, and there is a methyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
1,3-Dichloro-2-methylbutane has a molecular weight of 141.039 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Dehydrochlorination and Olefin Formation
- Dehydrochlorination of Dichloroalkanes : Research has shown that dehydrochlorination of compounds like 1,1-dichloro-3-methylbutane using molten salt catalysts can lead to the formation of olefins. This process is influenced by the stereochemistry of the adsorbed carbonium ions (Nomura & Shimizu, 1980).
Synthesis of Alkynes and Dienes
- Synthesis of 3-Methylalk-1-ynes : The conversion of higher 1,1-dichloro-3-methylalkanes to corresponding 3-methylalk-1-ynes through dehydrochlorination has been achieved, demonstrating potential pathways in organic synthesis (O. Okhlobystin et al., 1962).
Study of Molecular Behavior and Conformations
- Rotational Isomerism and Conformations : Investigations into the rotational isomerism and conformational analysis of various dichloroalkanes, including compounds similar to 1,3-Dichloro-2-methylbutane, have provided insights into their molecular behavior (J. Edgar Anderson & Harry Pearson, 1973).
Chemical Reactions and Product Formation
- Formation of Chloro-Methylbutanes : Studies have shown that in certain reactions, like the thermal decomposition of specific chloroformates, products such as 2-chloro-3-methylbutane can be formed, demonstrating the versatility of these compounds in chemical reactions (W. Dupuy et al., 1973).
Applications in Analytical Chemistry
- Use in Microextraction for Metal Determination : 1-Bromo-3-methylbutane, a related compound, has been utilized in dispersive liquid-liquid microextraction for the determination of heavy metals in water samples, showcasing its application in environmental and analytical chemistry (Guilong Peng et al., 2016).
Safety and Hazards
While specific safety and hazard information for 1,3-Dichloro-2-methylbutane was not found, general precautions for handling similar organic compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
1,3-dichloro-2-methylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAJTVAYCDZHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945701 | |
| Record name | 1,3-Dichloro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23010-07-3 | |
| Record name | 1,3-Dichloro-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Etoposide impurity J [EP]](/img/structure/B3060913.png)


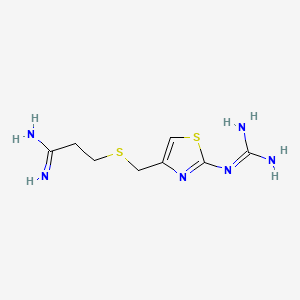

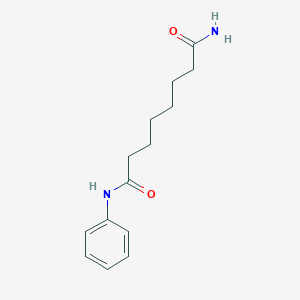
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)
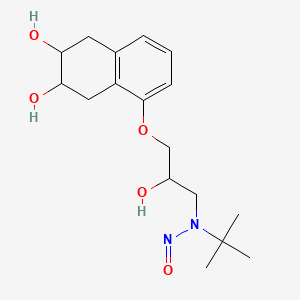
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
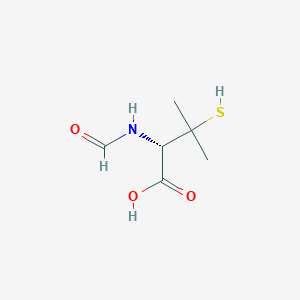
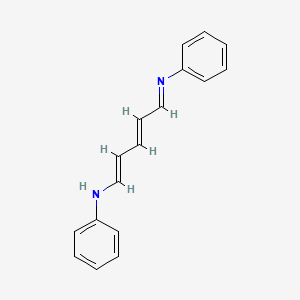
![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)
![2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B3060935.png)